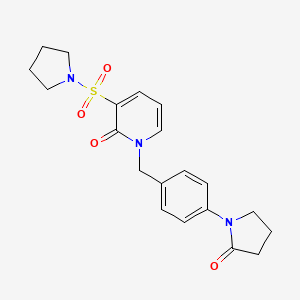
1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
Übersicht
Beschreibung
1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives. It is a potent inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The compound has been extensively studied for its potential applications in the field of cancer research and drug discovery.
Wirkmechanismus
The mechanism of action of 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. This results in the disruption of CK2-mediated signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth in animal models. The compound has also been shown to have anti-inflammatory and anti-angiogenic properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is its high potency and selectivity towards CK2, which makes it an attractive target for drug discovery. However, the compound has some limitations for use in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, including the development of more potent and selective CK2 inhibitors, the investigation of its potential applications in other diseases, such as inflammation and neurodegeneration, and the exploration of its mechanism of action at the molecular level. Additionally, the compound may have potential as a lead compound for the development of new anticancer drugs with improved efficacy and safety profiles.
Wissenschaftliche Forschungsanwendungen
1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one has been extensively studied for its potential applications in the field of cancer research and drug discovery. The compound has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer cells and is associated with tumor progression and resistance to chemotherapy.
Eigenschaften
IUPAC Name |
1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19-6-4-14-23(19)17-9-7-16(8-10-17)15-21-11-3-5-18(20(21)25)28(26,27)22-12-1-2-13-22/h3,5,7-11H,1-2,4,6,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMDTFNUEKCYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-bromophenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B3225967.png)
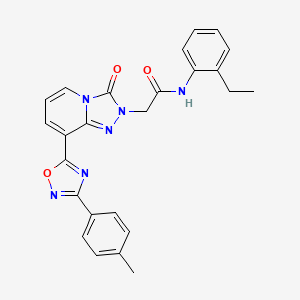
![N~3~-(cyclohexylmethyl)-N~1~-(4-{[(propylamino)carbonyl]amino}phenyl)piperidine-1,3-dicarboxamide](/img/structure/B3225977.png)
![Ethyl 5-(2-{[(2-pyrrolidin-1-ylethyl)amino]carbonyl}phenyl)-1,3-oxazole-4-carboxylate](/img/structure/B3225985.png)


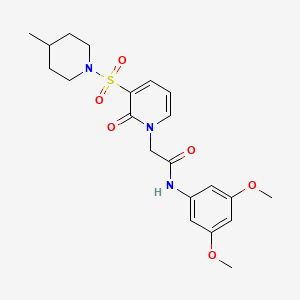
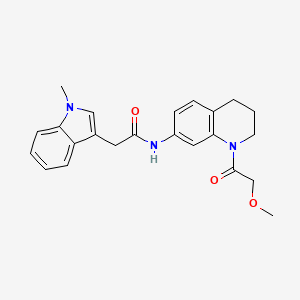
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3226037.png)
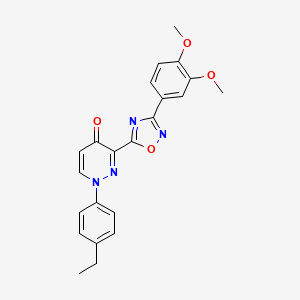
![6-(4-Benzylpiperazin-1-yl)-3-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3226054.png)
![1-(4-bromobenzoyl)-1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3226056.png)
![1-(4-fluorobenzyl)-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B3226064.png)
